molecular formula C22H22N6O2S B2425281 1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine CAS No. 920891-92-5

1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine

Cat. No. B2425281
CAS RN: 920891-92-5
M. Wt: 434.52
InChI Key: UNQQUDGBBDUXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality 1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Selectivity

One area of research involves the synthesis and structure-activity relationship (SAR) studies of piperazine derivatives, including compounds structurally related to 1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine. These studies aim to identify molecules with high affinities for specific serotonin (5-HT) and dopamine (D) receptor subtypes. For example, compounds have been synthesized that show high affinity and selectivity towards 5-HT(2C) and 5-HT(6) receptors, offering potential as atypical antipsychotic agents (Park et al., 2010). Similarly, derivatives have demonstrated significant binding affinities toward the 5-HT(6) receptor, indicating their potential in cognitive enhancement and treatment of neuropsychiatric disorders (Park et al., 2011).

Novel Synthetic Methods and Characterization

Research has also focused on novel synthetic methods and the characterization of related compounds. For instance, studies have described the preparation and evaluation of piperazine derivatives as antagonists for various receptors, showcasing the methodological advancements in synthesizing complex molecules that can interact with specific biological targets (Yoon et al., 2008).

Potential Therapeutic Applications

The exploration of these compounds extends to their potential therapeutic applications, particularly in the context of neuropsychiatric disorders and cancer. For example, analogues of σ receptor ligands have been developed with added polar functionality and reduced lipophilicity, aiming for potential use as positron emission tomography (PET) radiotracers and therapeutic agents in oncology (Abate et al., 2011). Additionally, the synthesis of naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown remarkable cytotoxic activity against various cancer cell lines, highlighting the anticancer potential of such compounds (Ravichandiran et al., 2019).

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c29-31(30,21-11-10-18-6-4-5-7-19(18)16-21)27-14-12-26(13-15-27)17-22-23-24-25-28(22)20-8-2-1-3-9-20/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQQUDGBBDUXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-2-ylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

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